4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol
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Overview
Description
4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol is an organic compound with the molecular formula C14H22N2O2 This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a piperazine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol typically involves the reaction of 4-ethylpiperazine with a benzyl halide derivative. One common method is to react 4-ethylpiperazine with 3,5-dihydroxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzene-1,3-diol
- 4-[(4-Ethylpiperazin-1-yl)methyl]benzylamine
- 4-[(4-Ethylpiperazin-1-yl)methyl]phenol
Uniqueness
4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and the ethyl-substituted piperazine ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H20N2O2/c1-2-14-5-7-15(8-6-14)10-11-3-4-12(16)9-13(11)17/h3-4,9,16-17H,2,5-8,10H2,1H3 |
InChI Key |
NNSMNGHJYZNICL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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